

# (2R,3R)-Dibutyl 2,3-dihydroxysuccinate CAS number and molecular weight

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## Compound of Interest

Compound Name: (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Cat. No.: B123897

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## An In-Depth Technical Guide to (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

This technical guide provides a comprehensive overview of **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate**, a significant chiral compound in asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and applications, with a focus on its role as a chiral auxiliary.

### Core Compound Data

**(2R,3R)-Dibutyl 2,3-dihydroxysuccinate**, also known as Dibutyl L-(+)-tartrate, is a diester of L-tartaric acid and butanol. Its chirality makes it a valuable tool in stereoselective synthesis.

Property	Value	Source(s)
CAS Number	87-92-3	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight	262.30 g/mol	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>6</sub>	--INVALID-LINK--
Appearance	Clear colorless to yellowish liquid after melting	--INVALID-LINK--
Melting Point	20-22 °C	--INVALID-LINK--
Boiling Point	182 °C (11 mmHg)	--INVALID-LINK--
Density	1.09 g/cm <sup>3</sup>	--INVALID-LINK--

## Synthesis Protocol: Fischer Esterification

The synthesis of **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate** is typically achieved through the Fischer esterification of L-(+)-tartaric acid with n-butanol, using an acid catalyst. This reversible reaction is driven to completion by removing the water formed during the reaction.

## Experimental Procedure

- **Reaction Setup:** A round-bottom flask is charged with L-(+)-tartaric acid (1 equivalent), n-butanol (a significant excess, often serving as the solvent), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. The flask is equipped with a Dean-Stark apparatus and a reflux condenser to facilitate the removal of water.
- **Reaction Execution:** The reaction mixture is heated to reflux. The azeotrope of butanol and water is collected in the Dean-Stark trap, with the denser water separating and being removed, while the butanol is returned to the reaction flask. The reaction is monitored (e.g., by TLC) until the tartaric acid is consumed.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The excess butanol is removed under reduced pressure. The residue is dissolved in an organic solvent

(e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation to obtain pure **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate**.
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